molecular formula C10H13FN2O B13728979 2-fluoro-N'-propan-2-ylbenzohydrazide CAS No. 2925-00-0

2-fluoro-N'-propan-2-ylbenzohydrazide

Cat. No.: B13728979
CAS No.: 2925-00-0
M. Wt: 196.22 g/mol
InChI Key: FHCHIHQWJUJLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N’-propan-2-ylbenzohydrazide is an organic compound with the molecular formula C10H13FN2O. It is a derivative of benzohydrazide, where the benzene ring is substituted with a fluorine atom and the hydrazide group is modified with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-propan-2-ylbenzohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with isopropylhydrazine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-propan-2-ylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzohydrazides .

Scientific Research Applications

2-fluoro-N’-propan-2-ylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N’-propan-2-ylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The isopropyl group provides steric hindrance, which can influence the compound’s overall activity and stability .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N’-isopropylbenzohydrazide: Similar in structure but may have different pharmacological properties.

    2-fluoro-N’-(1-(4-nitrophenyl)ethylidene)benzohydrazide: A Schiff base derivative with distinct electronic properties.

    5,6-di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine: A high-performance energetic material with different applications

Uniqueness

2-fluoro-N’-propan-2-ylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and isopropyl groups makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

2925-00-0

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

2-fluoro-N'-propan-2-ylbenzohydrazide

InChI

InChI=1S/C10H13FN2O/c1-7(2)12-13-10(14)8-5-3-4-6-9(8)11/h3-7,12H,1-2H3,(H,13,14)

InChI Key

FHCHIHQWJUJLKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NNC(=O)C1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.